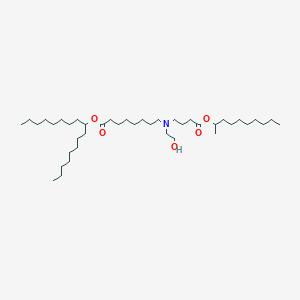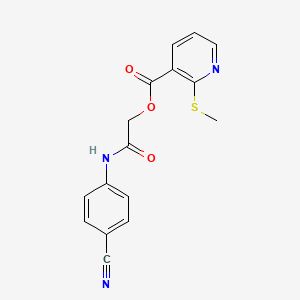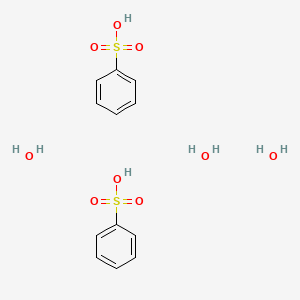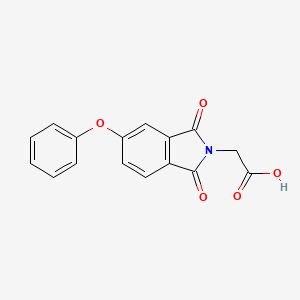![molecular formula C16H12F2N4O2 B13362798 1-[4-(difluoromethoxy)phenyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362798.png)
1-[4-(difluoromethoxy)phenyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Difluoromethoxy)phenyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a phenyl group, and a difluoromethoxy substituent, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives under controlled conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using difluoromethylating agents.
Coupling with Phenyl Groups: The final step involves coupling the triazole intermediate with phenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-[4-(Difluoromethoxy)phenyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(Difluoromethoxy)phenyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials with specific properties, such as improved thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
1-[4-(Difluoromethoxy)phenyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide can be compared with similar compounds, such as:
1-[4-(Difluoromethoxy)phenyl]ethanamine: This compound has a similar difluoromethoxy group but differs in its amine functionality.
1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide: This compound features a similar triazole ring but with different substituents.
4-(Difluoromethoxy)phenyl isothiocyanate: This compound has a similar phenyl group with a difluoromethoxy substituent but differs in its isothiocyanate functionality.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H12F2N4O2 |
|---|---|
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
1-[4-(difluoromethoxy)phenyl]-N-phenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H12F2N4O2/c17-16(18)24-13-8-6-12(7-9-13)22-10-19-14(21-22)15(23)20-11-4-2-1-3-5-11/h1-10,16H,(H,20,23) |
Clé InChI |
BVEXFVHWDHHBQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13362732.png)

![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362743.png)

![Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362773.png)
![Ethyl 3-amino-5-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate](/img/structure/B13362775.png)
![3-[6-(5-Bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362783.png)
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B13362789.png)
![(3R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B13362790.png)
![3-(4-Chlorophenyl)-4-(3-nitrophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B13362802.png)

![[1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B13362808.png)
